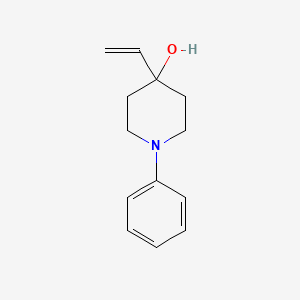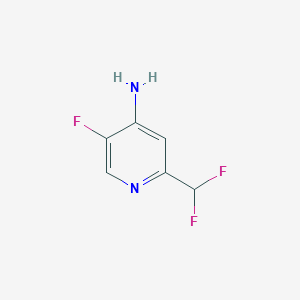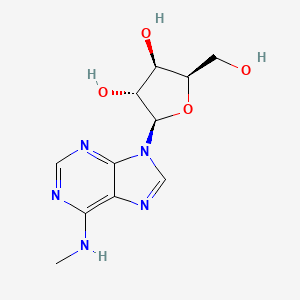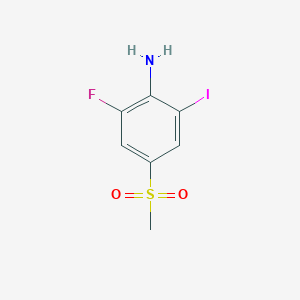
2-Fluoro-6-iodo-4-(methylsulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-iodo-4-methanesulfonylaniline is an organic compound with the molecular formula C7H7FINO2S It is a derivative of aniline, featuring fluorine, iodine, and methanesulfonyl groups attached to the benzene ring
Métodos De Preparación
The synthesis of 2-fluoro-6-iodo-4-methanesulfonylaniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
2-Fluoro-6-iodo-4-methanesulfonylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium iodide and potassium fluoride.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds using this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can replace the fluorine atom with iodine, resulting in a diiodo compound.
Aplicaciones Científicas De Investigación
2-Fluoro-6-iodo-4-methanesulfonylaniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique substituents allow for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features may interact with biological targets in unique ways.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for drugs targeting specific enzymes or receptors.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-fluoro-6-iodo-4-methanesulfonylaniline exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (fluorine and methanesulfonyl) can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar compounds to 2-fluoro-6-iodo-4-methanesulfonylaniline include:
2-Fluoro-6-methanesulfonylaniline: Lacks the iodine substituent, which may result in different reactivity and applications.
2-Fluoro-6-iodo-4-methylaniline:
Propiedades
Fórmula molecular |
C7H7FINO2S |
|---|---|
Peso molecular |
315.11 g/mol |
Nombre IUPAC |
2-fluoro-6-iodo-4-methylsulfonylaniline |
InChI |
InChI=1S/C7H7FINO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |
Clave InChI |
UNBWVFHQILIOCH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C(=C1)I)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
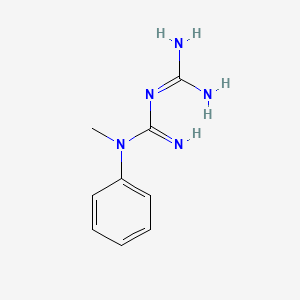
![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
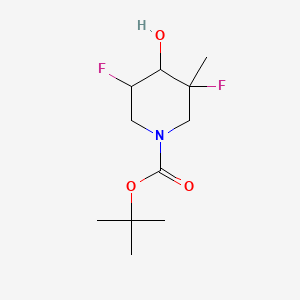
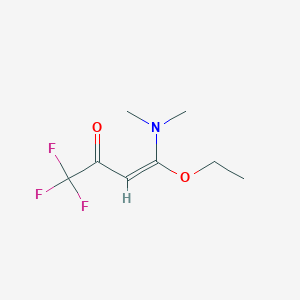
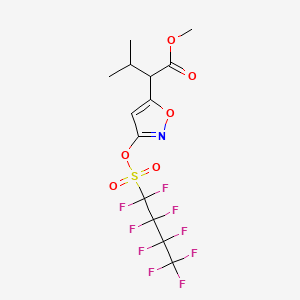
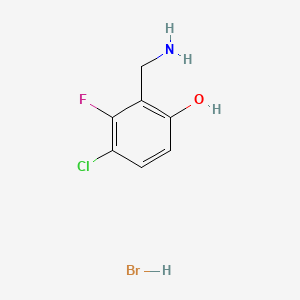
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)

